1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester
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Overview
Description
1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester is a chemical compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
1-Ethoxycarbonylmethyl-piperidine-2-carboxylicacidmethylester can be compared with other piperidine derivatives, such as:
1-Methylpiperidine-2-carboxylic acid: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
1-Phenylpiperidine-2-carboxylic acid: The presence of a phenyl group in this compound enhances its lipophilicity and potential for crossing biological membranes.
1-Cyanoethylpiperidine-2-carboxylic acid: The cyano group in this compound imparts unique reactivity, making it useful in specific synthetic applications.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-7-5-4-6-9(12)11(14)15-2/h9H,3-8H2,1-2H3 |
InChI Key |
WPCJYYNTNVCVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCCC1C(=O)OC |
Origin of Product |
United States |
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